- Preparation of intermediate for synthesizing linagliptin, China, , ,

Cas no 940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate)

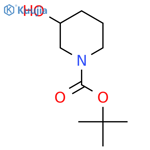

940890-90-4 structure

商品名:tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate

CAS番号:940890-90-4

MF:C11H21NO5S

メガワット:279.353142499924

MDL:MFCD09953027

CID:1068449

PubChem ID:24795796

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (S)-tert-Butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate

- (S)-TERT-BUTYL 3-(METHYLSULFONYLOXY)PIPERIDINE-1-CARBOXYLATE

- (S)-1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL METHANESULFONATE

- tert-butyl (3S)-3-(methanesulfonyloxy)piperidine-1-carboxylate

- (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

- WLAZHMYDLUILKR-VIFPVBQESA-N

- AB3266

- (S)-3-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester

- Y4777

- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pi

- 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-piperidinecarboxylate (ACI)

- tert-Butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate

- tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate

- AS-44697

- SCHEMBL731800

- (S)-tert-Butyl3-((methylsulfonyl)oxy)piperidine-1-carboxylate

- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate

- 940890-90-4

- DTXSID40647332

- DB-290313

- AKOS015949188

- CS-M2448

- MFCD09953027

-

- MDL: MFCD09953027

- インチ: 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1

- InChIKey: WLAZHMYDLUILKR-VIFPVBQESA-N

- ほほえんだ: C(N1CCC[C@H](OS(=O)(=O)C)C1)(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 279.11404394g/mol

- どういたいしつりょう: 279.11404394g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.3

- 疎水性パラメータ計算基準値(XlogP): 1.1

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048801-100mg |

(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |

940890-90-4 | 98% | 100mg |

¥610.00 | 2024-04-24 | |

| Chemenu | CM301314-5g |

(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |

940890-90-4 | 95% | 5g |

$482 | 2022-09-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97523-5G |

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |

940890-90-4 | 95% | 5g |

¥ 2,303.00 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S93130-100mg |

(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |

940890-90-4 | 100mg |

¥436.0 | 2021-09-07 | ||

| Alichem | A129004473-5g |

(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |

940890-90-4 | 95% | 5g |

$689.00 | 2023-08-31 | |

| abcr | AB448741-5 g |

(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate |

940890-90-4 | 5g |

€1,216.30 | 2023-02-18 | ||

| Chemenu | CM301314-1g |

(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |

940890-90-4 | 95% | 1g |

$161 | 2022-09-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA492-1g |

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |

940890-90-4 | 95+% | 1g |

2420CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D320385-1kg |

(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |

940890-90-4 | 95% | 1kg |

$2980 | 2025-02-22 | |

| abcr | AB448741-250mg |

(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate; . |

940890-90-4 | 250mg |

€200.50 | 2025-02-20 |

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 15 min, 25 °C; 25 °C → 5 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Method for preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Toluene ; 1 h, cooled

リファレンス

- Preparation of pyrazolo[3,4-d]pyrimidine compounds as HER2 inhibitors, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

リファレンス

- Preparation of pyrazolo[3,4-d]pyrimidine derivatives useful as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Convenient preparation of optically pure 3-aryloxy-pyrrolidines, Synthetic Communications, 2008, 38(4), 517-524

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, rt

リファレンス

- Preparation of imidazolyl(1H-triazolyl)pyridine derivatives as histone demethylase inhibitors, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 16 h, 70 °C

リファレンス

- Preparation of fenbendazole analogs and its application in preparation of anti-cervical cancer drugs, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 °C → 30 °C; 2 h, 25 - 30 °C

リファレンス

- Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and polymorphs thereof, India, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt

リファレンス

- BTK inhibitor and application, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 °C; overnight, rt

リファレンス

- Method for preparing Ibrutinib intermediate, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C

リファレンス

- Benzo[c][2,7]naphthyridine derivatives and their use as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 min, -5 °C; 1 h, -5 °C

リファレンス

- Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor, MedChemComm, 2014, 5(12), 1879-1886

合成方法 13

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 h, rt

リファレンス

- Preparation of heterocyclic compounds that inhibit LRRK2 kinase activity, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 18 h, rt

リファレンス

- Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation method of chiral-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine and chiral inversion method, China, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

リファレンス

- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 3 h, rt

リファレンス

- Synthesis of stable amorphous ibrutinib, United Kingdom, , ,

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Raw materials

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Preparation Products

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate) 関連製品

- 132945-75-6((S)-1-BOC-3-Methanesulfonyloxypyrrolidine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate

清らかである:99%

はかる:5.0g

価格 ($):283.0